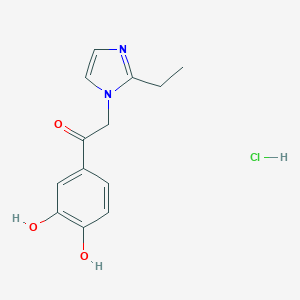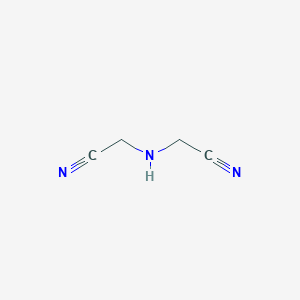
3-氟丙基 4-甲苯磺酸酯
概述
描述
3-Fluoropropyl 4-methylbenzenesulfonate (3-FPMS) is a synthetic chemical compound that has become increasingly important in the scientific research community. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. 3-FPMS is used in a variety of applications due to its unique properties, such as its low toxicity and wide range of solubility. It has been used in the synthesis of pharmaceuticals, in the production of pesticides and herbicides, and in the study of biochemical and physiological processes.
科学研究应用
1. 核医学中的显像剂
3-氟丙基 4-甲苯磺酸酯已用于合成核医学中放射性标记的化合物。具体来说,它已被用于开发用于肾上腺皮质成像的 (18)F 标记的甲托咪酯类似物。由于这些类似物具有高度特异性肾上腺结合和良好的器官摄取率,因此显示出作为显像剂的潜力,表明它们在识别肾上腺异常方面很有用 (Erlandsson 等人,2009)。
2. 有机合成
该化合物在有机合成中发挥着重要作用。例如,它参与了各种中间体和衍生物的合成。此类应用包括通过多步骤程序生产 3-羟基-2-碘苯基-(4-甲苯磺酸酯),表明 3-氟丙基 4-甲苯磺酸酯在有机化学中的多功能性 (Pan 等人,2020)。
3. 结构和光谱分析
还对 4-甲苯磺酸酯等相关化合物的结构和光谱性质进行了研究。这些研究包括从头算分子轨道研究和光谱分析,有助于更深入地了解磺酸盐衍生物的分子结构和特性,这在各个科学研究领域都是基础 (Ristova 等人,1999)。
4. 多功能候选药物的开发
3-氟丙基 4-甲苯磺酸酯参与了新型候选药物的开发。例如,其衍生物已用于合成具有多种受体结合亲和力的化合物,表明其在为神经精神和神经系统疾病创造多功能治疗方法方面的潜力 (Li 等人,2014)。
生化分析
Biochemical Properties
3-Fluoropropyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorine-containing compounds, which are known to increase selectivity for certain enzymes . The interactions between 3-Fluoropropyl 4-methylbenzenesulfonate and biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
3-Fluoropropyl 4-methylbenzenesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human hepatocellular carcinoma cells, 3-Fluoropropyl 4-methylbenzenesulfonate was found to affect cellular uptake and localization . These effects can lead to changes in cell function, including alterations in metabolic activity and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoropropyl 4-methylbenzenesulfonate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the fluorine atom in the compound can enhance selectivity for certain enzymes, such as COX-2, over others. This selectivity is crucial for minimizing side effects while retaining the desired biochemical activity. Additionally, 3-Fluoropropyl 4-methylbenzenesulfonate can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoropropyl 4-methylbenzenesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoropropyl 4-methylbenzenesulfonate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Fluoropropyl 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme selectivity and reduced side effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Fluoropropyl 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on health.
Transport and Distribution
The transport and distribution of 3-Fluoropropyl 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns are important for understanding the compound’s efficacy and potential side effects in various tissues.
Subcellular Localization
3-Fluoropropyl 4-methylbenzenesulfonate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312-68-5 | |
| Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoropropyl 4-methylbenzenesulfonate in the synthesis of the berberine derivative?
A1: In this study, 3-Fluoropropyl 4-methylbenzenesulfonate is used as an alkylating agent to introduce a fluoropropyl group to berberrubine. [] This reaction results in the formation of the target compound, [19F]HX-01, which is a fluorinated berberine derivative. [] You can find the paper here:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


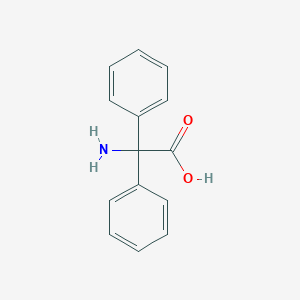

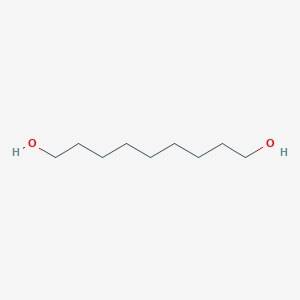

![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
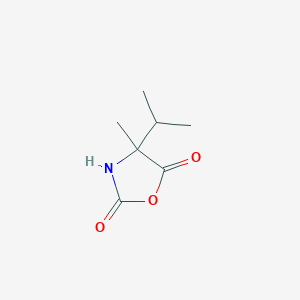
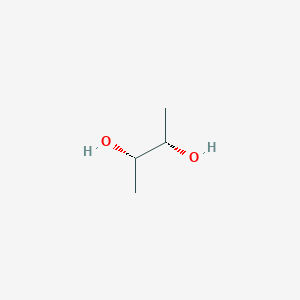
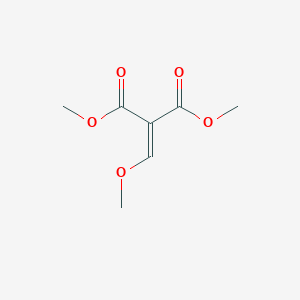
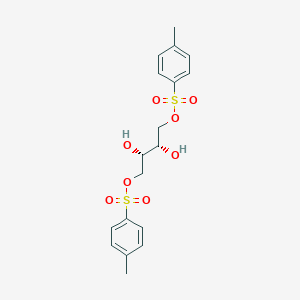
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
